molecular formula C13H13NO3S2 B1209731 4-(3,4-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

4-(3,4-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

Cat. No. B1209731
M. Wt: 295.4 g/mol
InChI Key: MZRPHCAYDKHTAN-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-dimethoxyphenyl)methylidene]-2-(methylthio)-5-thiazolone is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Crystal Structure Analysis
The crystal structures of compounds related to 4-(3,4-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one have been analyzed, providing insights into their molecular configurations and potential for forming hydrogen-bonded dimers, essential in understanding their chemical behavior and applications (Wouters, Norberg, & Guccione, 2002).

Biological Activity Analysis
Studies have focused on compounds with the 1,3,4-thiadiazole core, including derivatives of 4-(3,4-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, to assess their biological activities. These compounds have shown promising DNA protective abilities and antimicrobial activities, indicating their potential in therapeutic applications (Gür et al., 2020).

Structural Synthesis and Docking Studies
Synthesis and structural analysis of similar compounds have been conducted, with molecular docking studies providing insights into their potential inhibitory actions on various biological targets. This research is pivotal in drug design and understanding the interaction of these compounds with biological receptors (Nayak & Poojary, 2019).

Molecular Structure and Reactivity Studies
Investigations into the molecular structure, electronic properties, and vibrational spectra of related compounds have been conducted. These studies help understand the chemical reactivity and potential applications in various fields, including pharmaceuticals (Shanmugapriya et al., 2022).

Xanthine Oxidase Inhibition and Anti-inflammatory Activity
Research on compounds with the thiazol-4-one moiety, including variants of 4-(3,4-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, has shown their effectiveness as xanthine oxidase inhibitors and their potential anti-inflammatory properties. Such properties are crucial in the development of treatments for various inflammatory and oxidative stress-related conditions (Smelcerovic et al., 2015).

properties

Product Name

4-(3,4-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

Molecular Formula

C13H13NO3S2

Molecular Weight

295.4 g/mol

IUPAC Name

(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one

InChI

InChI=1S/C13H13NO3S2/c1-16-10-5-4-8(7-11(10)17-2)6-9-12(15)19-13(14-9)18-3/h4-7H,1-3H3/b9-6-

InChI Key

MZRPHCAYDKHTAN-TWGQIWQCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)SC(=N2)SC)OC

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)SC(=N2)SC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)SC(=N2)SC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,4-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

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